molecular formula C14H20N2O2 B2903064 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine CAS No. 1016683-42-3

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine

Cat. No.: B2903064
CAS No.: 1016683-42-3
M. Wt: 248.326
InChI Key: PEFZLLLLBQLROG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a methoxyphenyl group and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylpiperazine and epichlorohydrin.

    Reaction Conditions: The reaction between 4-methoxyphenylpiperazine and epichlorohydrin is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific properties, such as polymers or resins.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but the compound may influence signaling pathways, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Lacks the epoxide group, resulting in different reactivity and applications.

    4-(Oxiran-2-ylmethyl)piperazine:

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-17-13-4-2-12(3-5-13)16-8-6-15(7-9-16)10-14-11-18-14/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFZLLLLBQLROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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